

An Overview of Michelin's Research and Development in High-Tech Coated Fabrics

Author: BenchChem Technical Support Team. **Date:** December 2025

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Abstract: This document provides a technical overview of Michelin's strategic expansion into the high-tech coated fabrics and flexible composites market. Leveraging over a century of expertise in polymer and reinforcement sciences from its core tire business, Michelin is diversifying its portfolio to serve a wide range of highly demanding industries, including aerospace, defense, marine, and healthcare.[1] This guide details the composition of these advanced materials, available performance data, the industry-standard experimental protocols for their evaluation, and the overarching innovation ecosystem that drives their development.

Introduction: From Tires to Technical Textiles

Michelin's foray into high-tech materials is a strategic extension of its deep-rooted expertise in combining different components—polymers, elastomers, and textile or metal reinforcements—to create complex, high-performance composites.[1] The tire itself is an intricate example of a flexible composite, requiring the harmonious interaction of materials with often contradictory properties to deliver performance, durability, and safety.[2]

The Group's ambition is to become a global leader in flexible composite solutions, including coated fabrics, films, seals, and inflatable structures.[1] This strategy has been accelerated through key acquisitions, notably the Fenner Group (including Fenner Precision Polymers and its subsidiary Fabri Cote) and the Flex Composite Group (FCG), which have integrated specialized expertise and market presence into the Michelin ecosystem.[3][4]

Core Materials and Composition

Michelin's coated fabrics are composite materials engineered by combining a textile substrate with a polymer coating to achieve specific performance characteristics. The selection of each component is critical to the final application.

- **Textile Substrates (Reinforcements):** These provide the material's structural integrity, including tensile and tear strength. Common fibers include high-tenacity polyester and nylon for their strength and resistance to moisture and chemicals, as well as advanced fibers like aramid (e.g., Kevlar®), fiberglass, and carbon fiber for applications requiring extreme strength-to-weight ratios and thermal stability.^{[5][6]}
- **Polymer Coatings:** The coating protects the substrate, provides impermeability, and imparts specific properties like chemical resistance, flame retardancy, or UV stability. Michelin and its subsidiaries utilize a wide range of elastomers, including silicone, neoprene, butyl, EPDM, and fluorosilicone.^[7]
- **Adhesive Resins:** The interface between the textile and the polymer is critical for durability. Michelin has developed innovative adhesive solutions, most notably through its ResiCare brand. ResiCare offers a new generation of high-performance, non-toxic, and bio-based resins that replace traditional resorcinol-formaldehyde-latex (RFL) systems.^{[8][9]} These resins are "plug & play" and compatible with a variety of fibers, ensuring strong adhesion and improved environmental credentials.^[8]

Caption: Basic layered structure of a high-tech coated fabric.

Performance Characteristics

While comprehensive technical data sheets for Michelin's entire range of coated fabrics are proprietary and application-specific, data from subsidiaries and product lines provide insight into their performance capabilities. Performance is tailored by customizing the polymer and reinforcement combination.

Table 1: Selected Performance Data for Michelin Group Coated Fabrics

Property	Value / Specification	Application Context	Source
Operating Temperature	-67°C to 260°C (-90°F to 500°F)	Aerospace, Industrial	[7][10]
High-Temp Resistance	Functional up to 200°C (peaks up to 400°C)	Industrial Conveyor Belts	[2]
Flame Retardancy	Meets FAR 25.853	Aerospace	[7][10]
Hydrolysis Resistance	Minimum 5 weeks (ISO 1419 "Jungle Test")	Polyurethane Coatings	[11]

| Military/Aerospace Specs | Meets various standards including MIL-C-20696, BMS 1-72, AMS 3315 | Defense & Aviation |[7][10] |

Experimental Protocols & Quality Assurance

Michelin's internal testing protocols are not publicly disclosed. However, the performance of coated fabrics is universally evaluated using standardized test methods, primarily those developed by ASTM International. ASTM D751 is the principal standard, encompassing a suite of procedures to characterize these materials.[12][13] Manufacturers like Michelin and its subsidiaries adhere to these or equivalent standards to ensure quality and provide comparable data to customers.

Table 2: Key Industry-Standard Test Methods for Coated Fabrics (per ASTM D751 and others)

Test Method	Standard	Description & Protocol Summary
Breaking Strength	ASTM D751	Measures the force required to rupture the fabric. Procedure A (Grab Test): A 100 mm wide specimen is clamped in the center by 25 mm wide jaws of a tensile testing machine and pulled at a constant rate (e.g., 5 mm/sec) until it breaks. Procedure B (Cut Strip Test): A 25 mm wide specimen is used. [13] [14]
Tear Strength	ASTM D751	Measures the force required to propagate a tear. Procedure B (Tongue Tear Method): A specimen is cut to create two "tongues," which are then clamped and pulled apart, measuring the force needed to lengthen the tear. [14] [15]
Coating Adhesion	ASTM D751	Measures the bond strength between the coating and the textile substrate. A 25 mm wide strip is prepared, and the coating is partially separated from the fabric. The force required to peel the coating from the substrate at a specified rate is measured in pounds per inch. [12]
Bursting Strength	ASTM D751	Determines the hydrostatic pressure required to rupture

Test Method	Standard	Description & Protocol Summary
		the fabric. A specimen is clamped over a diaphragm, and pressure is applied by a polished steel ball plunger until the fabric bursts.[13]
Abrasion Resistance	ASTM D4157	Evaluates the fabric's ability to withstand surface wear from rubbing. The Wyzenbeek method uses an oscillatory cylinder covered with an abrasant to rub against the fabric surface for a set number of cycles. The material is then evaluated for damage.[3]

| Hydrolysis Resistance | ISO 1419 | Assesses the durability of polyurethane coatings against degradation from heat and humidity. The "Jungle Test" exposes the material to high temperatures (e.g., 70°C) and high humidity (e.g., 95% RH) for a number of weeks, after which physical properties are re-evaluated.[11] |

Caption: A typical workflow for testing coated fabrics.

Michelin's Innovation Ecosystem

Michelin's leadership in high-tech materials is driven by a robust innovation ecosystem that integrates fundamental research, advanced digital tools, and strategic acquisitions.[16] This structure allows for the development of materials with precisely tailored properties.

- **Materials R&D:** Michelin invests heavily in polymer chemistry, metallurgy, and material science, often in partnership with research institutions like the French National Center for Scientific Research (CNRS).[5] This includes the development of novel polymers and sustainable, bio-based materials like the ResiCare resins.[8]

- **Digital Simulation:** The Group utilizes High-Performance Computing (HPC), Finite Element Analysis (FEA), and digital twins to model material behavior at a molecular level and predict the performance of complex composites.[17] This virtual approach accelerates innovation cycles by reducing the need for costly and time-consuming physical testing.[17]
- **Process Engineering:** A key competitive advantage is Michelin's ability to design and industrialize its own manufacturing processes, allowing for the production of innovative materials at scale, from laboratory grams to industrial tonnes.[5][16]
- **Strategic Acquisitions:** The acquisition of specialized companies like Fenner Precision Polymers and the Flex Composite Group provides Michelin with direct access to new markets, technologies, and expertise, creating a synergistic network for growth.[1]

Caption: Michelin's integrated high-tech materials ecosystem.

Conclusion

Michelin is systematically transforming its materials science expertise into a powerful engine for growth beyond the tire industry. Through a combination of in-house R&D, advanced digital modeling, and strategic acquisitions, the company has established a formidable presence in the high-tech coated fabrics sector. While specific performance data remains closely tied to customer-specific development, the underlying capabilities in polymer science, reinforcement technology, and adhesion are evident. By adhering to rigorous, internationally recognized testing standards, Michelin and its subsidiaries ensure that their composite solutions meet the critical demands of the world's most advanced industries.

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- To cite this document: BenchChem. [An Overview of Michelin's Research and Development in High-Tech Coated Fabrics]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1204027#overview-of-michelin-s-research-into-high-tech-coated-fabrics>]

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